Cas no 402947-05-1 (2-(2,5-dimethoxyphenyl)-3-(4-nitrobenzenesulfonyl)-1,3-thiazolidine)

2-(2,5-Dimethoxyphenyl)-3-(4-nitrobenzenesulfonyl)-1,3-thiazolidine is a specialized heterocyclic compound featuring a thiazolidine core functionalized with a 2,5-dimethoxyphenyl group and a 4-nitrobenzenesulfonyl moiety. This structure imparts unique reactivity, making it valuable in organic synthesis and medicinal chemistry research. The electron-withdrawing nitrobenzenesulfonyl group enhances its utility as an intermediate in nucleophilic substitution reactions, while the dimethoxyphenyl substituent contributes to steric and electronic modulation. Its well-defined molecular architecture allows for precise derivatization, facilitating the development of novel bioactive molecules or functional materials. The compound’s stability under standard conditions ensures consistent performance in synthetic applications.
2-(2,5-dimethoxyphenyl)-3-(4-nitrobenzenesulfonyl)-1,3-thiazolidine structure
402947-05-1 structure
Product name:2-(2,5-dimethoxyphenyl)-3-(4-nitrobenzenesulfonyl)-1,3-thiazolidine
CAS No:402947-05-1
MF:C17H18N2O6S2
MW:410.464622020721
CID:6302723
PubChem ID:4050228

2-(2,5-dimethoxyphenyl)-3-(4-nitrobenzenesulfonyl)-1,3-thiazolidine Chemical and Physical Properties

Names and Identifiers

    • 2-(2,5-dimethoxyphenyl)-3-(4-nitrobenzenesulfonyl)-1,3-thiazolidine
    • 2-(2,5-dimethoxyphenyl)-3-(4-nitrophenyl)sulfonyl-1,3-thiazolidine
    • EU-0009338
    • 402947-05-1
    • AKOS021998862
    • SR-01000474181
    • Z57718048
    • 2-(2,5-dimethoxyphenyl)-3-((4-nitrophenyl)sulfonyl)thiazolidine
    • F0872-0036
    • Oprea1_432239
    • AKOS001638154
    • SR-01000474181-1
    • Inchi: 1S/C17H18N2O6S2/c1-24-13-5-8-16(25-2)15(11-13)17-18(9-10-26-17)27(22,23)14-6-3-12(4-7-14)19(20)21/h3-8,11,17H,9-10H2,1-2H3
    • InChI Key: RBSVHUTZHFOUJE-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)[N+](=O)[O-])(N1CCSC1C1C=C(C=CC=1OC)OC)(=O)=O

Computed Properties

  • Exact Mass: 410.06062865g/mol
  • Monoisotopic Mass: 410.06062865g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 612
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 135Ų

2-(2,5-dimethoxyphenyl)-3-(4-nitrobenzenesulfonyl)-1,3-thiazolidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0872-0036-4mg
2-(2,5-dimethoxyphenyl)-3-(4-nitrobenzenesulfonyl)-1,3-thiazolidine
402947-05-1 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0872-0036-5mg
2-(2,5-dimethoxyphenyl)-3-(4-nitrobenzenesulfonyl)-1,3-thiazolidine
402947-05-1 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0872-0036-5μmol
2-(2,5-dimethoxyphenyl)-3-(4-nitrobenzenesulfonyl)-1,3-thiazolidine
402947-05-1 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0872-0036-1mg
2-(2,5-dimethoxyphenyl)-3-(4-nitrobenzenesulfonyl)-1,3-thiazolidine
402947-05-1 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0872-0036-2μmol
2-(2,5-dimethoxyphenyl)-3-(4-nitrobenzenesulfonyl)-1,3-thiazolidine
402947-05-1 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0872-0036-2mg
2-(2,5-dimethoxyphenyl)-3-(4-nitrobenzenesulfonyl)-1,3-thiazolidine
402947-05-1 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0872-0036-3mg
2-(2,5-dimethoxyphenyl)-3-(4-nitrobenzenesulfonyl)-1,3-thiazolidine
402947-05-1 90%+
3mg
$63.0 2023-05-17

Additional information on 2-(2,5-dimethoxyphenyl)-3-(4-nitrobenzenesulfonyl)-1,3-thiazolidine

Compound CAS No. 402947-05-1: A Comprehensive Overview

The compound with CAS No. 402947-05-1, also known as 2-(2,5-dimethoxyphenyl)-3-(4-nitrobenzenesulfonyl)-1,3-thiazolidine, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of thiazolidines, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. The structure of this compound is characterized by a thiazolidine ring system with substituents that include a dimethoxyphenyl group and a nitrobenzenesulfonyl group, both of which contribute to its unique chemical properties.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging cutting-edge techniques such as molecular engineering and catalytic processes. These methods have not only improved the yield and purity of the compound but also opened up new avenues for its application in drug development. The presence of the dimethoxyphenyl group imparts aromatic stability and potential bioavailability, while the nitrobenzenesulfonyl group introduces electron-withdrawing effects that can modulate the compound's reactivity and pharmacokinetic properties.

In terms of biological activity, studies have shown that 2-(2,5-dimethoxyphenyl)-3-(4-nitrobenzenesulfonyl)-1,3-thiazolidine exhibits promising anti-inflammatory and antioxidant properties. Researchers have explored its potential as a lead compound for developing novel therapeutic agents targeting chronic inflammatory diseases and oxidative stress-related disorders. The compound's ability to inhibit key inflammatory pathways, such as COX-2 (cyclooxygenase-2), has been validated through in vitro assays, making it a compelling candidate for further preclinical studies.

The synthesis of this compound involves a multi-step process that begins with the preparation of the thiazolidine core. This is followed by functionalization with the respective substituents through nucleophilic aromatic substitution and sulfonation reactions. The use of environmentally friendly reagents and solvents has been prioritized in recent syntheses to align with green chemistry principles. Such approaches not only enhance sustainability but also reduce the overall cost and environmental impact of production.

In addition to its pharmacological applications, CAS No. 402947-05-1 has shown potential in materials science as a precursor for advanced polymers and coatings. Its sulfur-containing structure provides excellent thermal stability and mechanical properties, making it suitable for high-performance applications in industries such as aerospace and electronics. Ongoing research is focused on optimizing its polymerization behavior to achieve tailored material properties.

The integration of computational chemistry tools has significantly accelerated the understanding of this compound's molecular behavior. Advanced simulations using density functional theory (DFT) have provided insights into its electronic structure, reactivity profiles, and interaction mechanisms with biological targets. These computational studies complement experimental findings and guide the design of more effective derivatives.

In conclusion, CAS No. 402947-05-1 represents a versatile compound with multifaceted applications across various scientific domains. Its unique chemical structure, coupled with recent advancements in synthesis and characterization techniques, positions it as a valuable asset in both academic research and industrial development. As ongoing studies continue to unravel its full potential, this compound is poised to make significant contributions to the advancement of medicine and materials science.

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